3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea
Description
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea is a urea derivative featuring a complex heterocyclic scaffold. Its structure comprises a urea core (-NHCONH-) substituted with a 2-methylphenyl group at one nitrogen and a branched ethyl chain at the other. The ethyl chain is further functionalized with furan-2-yl and thiophen-3-yl moieties, creating a hybrid aromatic system.
The molecule's physicochemical properties are influenced by its heterocyclic substituents. The furan ring contributes electron-rich oxygen atoms, while the thiophene ring introduces sulfur-based π-electron delocalization. Though specific data for this compound (e.g., melting point, solubility) are unavailable in the provided evidence, analogs suggest a molecular weight of ~350–370 g/mol, similar to compounds like 1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea (334.4 g/mol, C₁₅H₁₄N₂O₃S₂) .
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-5-2-3-6-16(13)20-18(21)19-11-15(14-8-10-23-12-14)17-7-4-9-22-17/h2-10,12,15H,11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDNGGCPXMLHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea , also known by its chemical identifiers, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines furan and thiophene moieties with a urea functional group. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The urea moiety is known to interact with various enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown efficacy as urease inhibitors, which are crucial in treating conditions like kidney stones and peptic ulcers .
- Antioxidant Activity : The furan and thiophene rings are recognized for their antioxidant properties. Studies indicate that derivatives of these compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
Antimicrobial Activity
Research has demonstrated that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For example, derivatives similar to the compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases .
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, which is a critical area of research for developing new anticancer therapies .
Table 1: Summary of Biological Activities
Case Studies
- Urease Inhibition Study : A study investigated the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results showed that certain modifications led to enhanced inhibitory effects compared to standard urease inhibitors .
- Antioxidant Efficacy Evaluation : In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the potential health benefits associated with antioxidant-rich compounds .
- Cytotoxicity Assessment : Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .
Scientific Research Applications
Scientific Research Applications of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea
This compound is a research compound with potential biological activities, drawing attention for its unique chemical structure that combines furan and thiophene moieties with a urea functional group. The molecular formula of this compound is C18H18N2O2S, and it has a molecular weight of 326.41 g/mol.
The biological activity of this compound is attributed to its interactions with molecular targets within biological systems. Several mechanisms of action have been proposed:
- Enzyme Inhibition: The urea moiety can interact with various enzymes, potentially acting as an inhibitor. Compounds with similar structures have shown efficacy as urease inhibitors, which are crucial in treating conditions like kidney stones and peptic ulcers.
- Antioxidant Activity: Furan and thiophene rings are known for their antioxidant properties. Derivatives of these compounds can scavenge free radicals, reducing oxidative stress in cells.
Antimicrobial Activity
Compounds containing thiophene and furan rings exhibit antimicrobial properties. Derivatives similar to this compound have been tested against bacterial strains and fungi, showing promising results in inhibiting growth.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties and reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines, with the mechanism involving apoptosis induction through mitochondrial pathways.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Antioxidant | Free radical scavenging |
| Anti-inflammatory | Reduction of cytokine production |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Urease Inhibition Study: Research has explored the urease inhibitory activity of thiourea derivatives, including those structurally related to this compound. Results showed that certain modifications led to enhanced inhibitory effects compared to standard urease inhibitors.
- Antioxidant Efficacy Evaluation: In a comparative study against Vitamin C, derivatives exhibited DPPH radical scavenging activity, highlighting potential health benefits associated with antioxidant-rich compounds.
- Cytotoxicity Assessment: Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Chemical Reactions Analysis
Oxidation Reactions
The furan and thiophene rings in the compound are susceptible to oxidation under controlled conditions.
Key Reactions:
-
Furan Oxidation :
The furan ring undergoes oxidation with reagents like potassium permanganate (KMnO₄) in acidic conditions, leading to cleavage of the ring and formation of a 2,5-diketone intermediate. This reaction is critical for modifying the electron-rich aromatic system. -
Thiophene Oxidation :
Thiophene reacts with hydrogen peroxide (H₂O₂) in acetic acid to form thiophene sulfoxide or sulfone derivatives, depending on reaction duration and temperature. Sulfoxidation typically occurs at the sulfur atom, altering the electronic properties of the heterocycle .
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Furan ring | KMnO₄, H₂SO₄, 50°C | 2,5-Diketone |
| Thiophene ring | H₂O₂, CH₃COOH, 25°C | Thiophene sulfoxide |
Reduction Reactions
The urea (-NH-C(=O)-NH-) and heterocyclic groups participate in reduction processes:
-
Urea Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the urea moiety to a secondary amine, yielding 3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)amine . This transformation is pH-sensitive and proceeds optimally in anhydrous tetrahydrofuran (THF). -
Heterocyclic Ring Hydrogenation :
Catalytic hydrogenation (H₂, Pd/C) saturates the furan and thiophene rings, converting them to tetrahydrofuran and thiolane derivatives, respectively.
Electrophilic Substitution
The electron-rich thiophene and furan rings undergo electrophilic substitution:
-
Nitration :
Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the α-position of the thiophene ring, forming 3-[2-(furan-2-yl)-2-(5-nitrothiophen-3-yl)ethyl]-1-(2-methylphenyl)urea . -
Sulfonation :
Sulfur trioxide (SO₃) in chlorosulfonic acid adds sulfonic acid groups to the furan ring, enhancing water solubility.
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C-5 | Nitrothiophene derivative |
| Sulfonation | SO₃/HCl | Furan C-3 | Sulfonated furan derivative |
Nucleophilic Reactions
The urea group acts as a nucleophile in acidic or basic media:
-
Hydrolysis :
Acidic hydrolysis (HCl, reflux) cleaves the urea linkage, producing 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine and 2-methylphenyl isocyanate . Basic hydrolysis (NaOH) yields ammonium salts. -
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) substitutes the urea nitrogen, forming N-alkylated derivatives.
Cycloaddition and Cross-Coupling
The compound participates in transition-metal-catalyzed reactions:
-
Suzuki Coupling :
The thiophene ring undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the β-position. -
Click Chemistry :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the ethyl linker, enabling bioconjugation applications .
Thermal and Photochemical Reactions
-
Thermal Decomposition :
At temperatures >200°C, the urea group decomposes, releasing ammonia and forming a carbodiimide intermediate. -
Photochemical [2+2] Cycloaddition :
UV irradiation induces dimerization via the ethyl linker, creating cyclobutane derivatives.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related urea derivatives:
Key Observations :
- Substituent Effects : The thiophen-3-yl group in the target compound distinguishes it from analogs with thiophen-2-yl (e.g., ), which may alter binding interactions due to sulfur atom positioning.
- Hybrid Heterocycles : Compounds combining furan and thiophene (e.g., ) exhibit dual aromaticity, whereas thiadiazole () or pyran () substituents introduce distinct electronic profiles.
Q & A
Q. What are the common synthetic routes for preparing urea derivatives with furan and thiophene substituents?
Urea derivatives are typically synthesized via the reaction of substituted isocyanates with amines. For example:
- React 2-methylphenyl isocyanate with a pre-synthesized amine containing furan and thiophene moieties in an inert solvent (e.g., dichloromethane or toluene) under reflux.
- Use a base like triethylamine to neutralize HCl byproducts .
- Purify via column chromatography or recrystallization. Example reaction conditions:
| Reactants | Solvent | Temperature | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| 2-methylphenyl isocyanate + furan/thiophene-amine | DCM | Reflux | Et₃N | ~60-75 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for furan/thiophene), urea NH signals (δ 5.5–6.5 ppm), and methyl groups (δ 2.0–2.5 ppm).
- IR : Look for urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).
- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the heterocyclic backbone .
Q. What standard assays evaluate the biological activity of urea-based compounds?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
- Cytotoxicity : MTT or resazurin assays on cell lines .
Advanced Research Questions
Q. How can regioselective alkylation of furan/thiophene rings be achieved during synthesis?
Ruthenium-catalyzed C–H activation enables selective functionalization. For example:
- Use [RuCl₂(p-cymene)]₂ with acrylic acid derivatives to alkylate the C3 position of furan/thiophene.
- Optimize solvent (DMF/toluene) and temperature (80–120°C) to control regioselectivity . Key parameters:
| Catalyst | Substrate | Selectivity (C3:C2) | Yield (%) |
|---|---|---|---|
| RuCl₂(p-cymene) | Furan | 8:1 | 85 |
| RuCl₂(p-cymene) | Thiophene | 5:1 | 78 |
Q. What strategies resolve structural ambiguities in X-ray crystallography for this compound?
- Use SHELXL for refinement: Apply restraints for disordered thiophene/furan rings and anisotropic displacement parameters.
- Address twinning with the TWIN command in SHELXL .
- Validate hydrogen bonding networks (urea NH→O=C interactions) using PLATON.
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Perform density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Use molecular docking (AutoDock Vina) to assess binding to target proteins (e.g., kinases).
- Predict logP and solubility via QSAR models (e.g., SwissADME) .
Methodological Challenges & Contradictions
Q. How to address conflicting reactivity data in furan/thiophene alkylation?
Discrepancies in regioselectivity may arise from solvent polarity or catalyst loading.
- Experimental design: Conduct a factorial design varying solvent (DMF vs. toluene), temperature, and catalyst ratio.
- Analysis: Compare HPLC/GC-MS profiles to quantify product ratios .
Q. Why might NMR spectra show unexpected splitting for urea NH protons?
- Dynamic effects : Slow rotation around the urea C–N bond at room temperature causes splitting.
- Solution : Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
